molecular formula C8H7ClO4S B1346043 4-Chloro-3-(methylsulfonyl)benzoic acid CAS No. 51522-07-7

4-Chloro-3-(methylsulfonyl)benzoic acid

Cat. No.: B1346043
CAS No.: 51522-07-7
M. Wt: 234.66 g/mol
InChI Key: ZWBQTUAUWSDCKX-UHFFFAOYSA-N
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Description

4-Chloro-3-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H7ClO4S It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 4-position and a methylsulfonyl group at the 3-position

Mechanism of Action

Target of Action

It is known that this compound is used in organic synthesis , suggesting that it may interact with a variety of biological targets depending on the specific context of its use.

Mode of Action

It is known to be used in acylation and sulfonylation reactions in organic synthesis . This suggests that it may interact with its targets by donating its acyl or sulfonyl group, leading to changes in the target’s structure and function.

Pharmacokinetics

It is known that this compound is a white crystalline solid that is almost insoluble in water but soluble in organic solvents such as ethanol and acetone

Action Environment

The action, efficacy, and stability of 4-Chloro-3-(methylsulfonyl)benzoic acid can be influenced by various environmental factors. For example, its solubility in water is low, suggesting that it may be less effective in aqueous environments . Additionally, it should be stored in a dry, room temperature environment to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-Chloro-3-(methylsulfonyl)benzoic acid involves the oxidation of 2-chloro-4-(methylsulfonyl)toluene. The oxidation can be catalyzed by copper(I) and nitric acid, with the reaction conditions optimized to achieve high yield and purity. The reaction typically occurs at 160°C under an oxygen pressure of 1.5 MPa, with a nitric acid concentration of 25 wt% .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using similar catalytic systems. The use of nitric acid as an oxidant is common, although efforts are made to minimize the environmental impact by reducing nitric oxide emissions and optimizing reagent usage .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of palladium catalysts.

Major Products

    Oxidation: Further oxidized sulfonyl derivatives.

    Reduction: Reduced benzoic acid derivatives.

    Substitution: Substituted benzoic acids with various functional groups.

Scientific Research Applications

4-Chloro-3-(methylsulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(methylsulfonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-chloro-3-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBQTUAUWSDCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965850
Record name 4-Chloro-3-(methanesulfonyl)benzoato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51522-07-7
Record name Benzoic acid, 4-chloro-3-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051522077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-(methanesulfonyl)benzoato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-methanesulfonylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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